
N-Ethyl-N',N',N'',N''-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N’,N’,N’‘,N’'-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide is a complex organic compound that belongs to the class of phosphoric triamides. This compound is characterized by the presence of multiple nitrogen and phosphorus atoms, along with ethyl, methyl, and propynyl groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’,N’,N’‘,N’‘-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide typically involves the reaction of N-ethyl-N’,N’,N’‘,N’'-tetramethylphosphoric triamide with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydride is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N’,N’,N’‘,N’'-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the propynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced forms of the compound with hydrogenated groups.
Substitution: New compounds with substituted groups replacing the propynyl group.
Aplicaciones Científicas De Investigación
N-Ethyl-N’,N’,N’‘,N’'-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N’,N’,N’‘,N’'-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of multiple nitrogen and phosphorus atoms allows it to form stable complexes with metal ions, which can further modulate its activity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethylphosphoric triamide
- N,N-Diethylphosphoric triamide
- N,N-Dipropylphosphoric triamide
Uniqueness
N-Ethyl-N’,N’,N’‘,N’'-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications where such properties are desired.
Propiedades
Número CAS |
59950-91-3 |
|---|---|
Fórmula molecular |
C9H20N3OP |
Peso molecular |
217.25 g/mol |
Nombre IUPAC |
N-[bis(dimethylamino)phosphoryl]-N-ethylprop-2-yn-1-amine |
InChI |
InChI=1S/C9H20N3OP/c1-7-9-12(8-2)14(13,10(3)4)11(5)6/h1H,8-9H2,2-6H3 |
Clave InChI |
DETZZVPMDQPJIC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC#C)P(=O)(N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


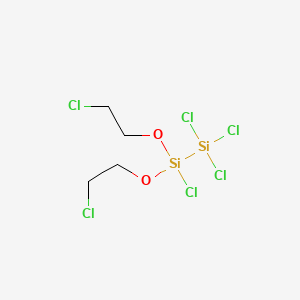
![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)
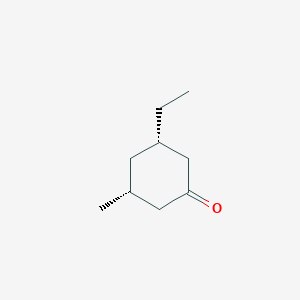
![Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate](/img/structure/B14594714.png)
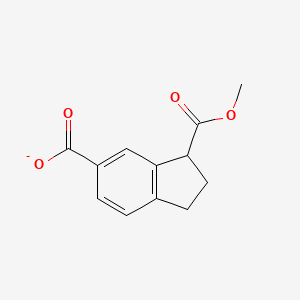
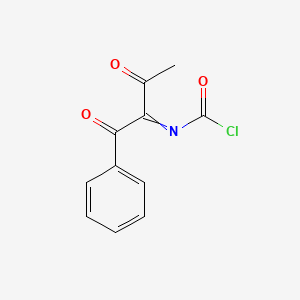
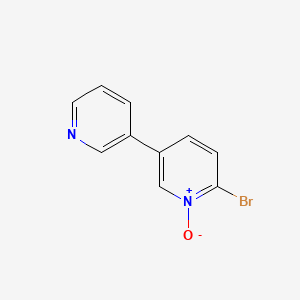
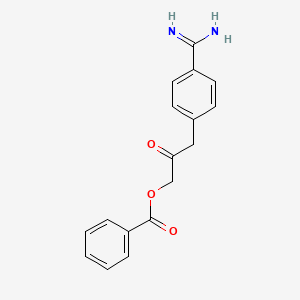

![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)

![Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-](/img/structure/B14594780.png)
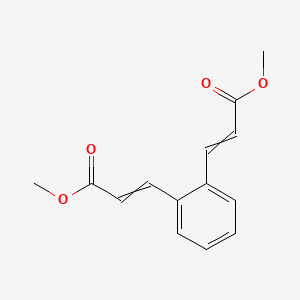
![2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594794.png)
